molecular formula C10H6ClN3O B3277300 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile CAS No. 657423-53-5

3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile

Cat. No.: B3277300
CAS No.: 657423-53-5
M. Wt: 219.63 g/mol
InChI Key: RUTZHBJOSPBPDQ-UHFFFAOYSA-N
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Description

3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile (CAS 657423-53-5) is a high-purity chemical intermediate based on the versatile 1,2,4-oxadiazole heterocycle, with a molecular formula of C 10 H 6 ClN 3 O and a molecular weight of 219.63 g/mol . This compound is exclusively intended for research and development applications. The core research value of this compound lies in its role as a synthetic building block in medicinal and pesticide chemistry. The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester functionalities, offering improved metabolic stability, which makes it a valuable scaffold for designing novel bioactive molecules . The presence of a reactive chloromethyl group on the heterocycle allows for further functionalization, for instance through nucleophilic substitution, enabling researchers to create diverse chemical libraries . This building block is particularly relevant in the discovery of new agrochemicals. Research has shown that 1,2,4-oxadiazole derivatives exhibit promising broad-spectrum agricultural biological activities, including potent effects against bacterial pathogens like Xanthomonas oryzae (Xoo), which causes devastating bacterial leaf blight in rice . The structural motifs present in this compound serve as potential alternative templates for developing new antibacterial agents and other crop protection products . Disclaimer: This product is intended for laboratory research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTZHBJOSPBPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202573
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657423-53-5
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657423-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines are commonly used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or nitric acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substituted Derivatives: Products include various substituted oxadiazoles with different functional groups.

    Oxidized and Reduced Products: These include nitro, azo, and amine derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, enhancing its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituents, synthesis, and applications:

Compound Name R1 (Position 3) R2 (Position 5) Molecular Formula Yield Key Properties/Applications Evidence Source
3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile Chloromethyl Benzonitrile C₁₀H₇ClN₄O 70–80% Intermediate for pharmaceuticals; reactive chloromethyl group enables derivatization .
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Chloromethyl Pyridazin-3-yl C₇H₅ClN₄O N/R Bioactive potential; pyridazine enhances π-π interactions in binding .
ADX47273 (mGluR5 modulator) Piperidin-1-yl 4-Fluorophenyl C₂₀H₁₇F₂N₃O₂ N/R mGluR5 positive allosteric modulator; fluorophenyl improves lipophilicity .
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Benzotriazol-1-ylmethyl Phenyl C₁₅H₁₁N₅O N/R Structural studies; weak C–H⋯N hydrogen bonding .
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole Chloromethyl Benzyl C₁₀H₉ClN₂O N/R Benzyl group increases hydrophobicity; used in agrochemicals .

Key Observations :

  • Chloromethyl Reactivity : The chloromethyl group in the target compound and analogs (e.g., ) facilitates nucleophilic substitution reactions, enabling diversification into amines, thiols, or ethers. For example, 5-(chloromethyl)-3-pyridazin-3-yl-1,2,4-oxadiazole can be functionalized for drug discovery.
  • Biological Activity : ADX47273 demonstrates the importance of fluorophenyl and piperidine groups in CNS-targeted activity, whereas the target compound’s benzonitrile may favor different target interactions due to its polar nitrile group .

Biological Activity

3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile is a heterocyclic compound characterized by the presence of an oxadiazole ring and a benzonitrile moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Chemical Structure and Properties

  • IUPAC Name : 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
  • CAS Number : 657423-53-5
  • Molecular Formula : C10H6ClN3O

Synthesis

The synthesis typically involves forming the oxadiazole ring through cyclization reactions, followed by introducing the chloromethyl group via chloromethylation methods. The use of Lewis acid catalysts is common in these reactions to enhance yields and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxadiazole ring can form hydrogen bonds and engage in π-π interactions with proteins and nucleic acids, influencing their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15.63
Other oxadiazole derivativesU-937 (leukemia)<2.78

These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity and selectivity against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazole rings have demonstrated antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies

  • In Vivo Studies : A study evaluating the safety profile of related oxadiazole derivatives indicated low toxicity in mammalian models at high doses (2000 mg/kg), suggesting a favorable therapeutic window for further development.
  • Comparative Analysis : In comparison to other similar compounds, this compound exhibited superior activity against specific cancer cell lines due to its unique structural features that enhance interaction with biological targets.

Applications in Drug Discovery

The unique properties of this compound make it a valuable scaffold in drug discovery:

  • Medicinal Chemistry : Its potential as a lead compound for developing new anticancer and antimicrobial agents.
  • Materials Science : Utilized in synthesizing materials with unique electronic properties due to its heterocyclic nature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile, and what parameters optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole derivatives with potassium carbonate in acetonitrile (10 hours, reflux conditions) is effective for similar oxadiazole systems . Critical parameters include solvent polarity (acetonitrile or methylene chloride), temperature control (−78°C to 75°C for selective reactions), and stoichiometric ratios of reagents to minimize side products .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : For verifying substituent positions (e.g., benzonitrile protons at δ 7.5–8.5 ppm) and chloromethyl group integration .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z ≈ 245.6) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detection of C≡N stretching (~2220 cm⁻¹) and oxadiazole ring vibrations .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Procedure : Single-crystal X-ray diffraction using a Bruker SMART CCD diffractometer with Mo-Kα radiation. Refinement via SHELXL (open-source) or SHELXTL (commercial) is standard for small-molecule crystallography. Hydrogen atoms are typically modeled using riding coordinates .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data during characterization (e.g., unexpected NMR peaks)?

  • Resolution :

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Recrystallize the compound (e.g., slow evaporation in ethanol) to isolate pure phases and eliminate solvent/impurity artifacts .
  • Use X-ray crystallography as a definitive structural validation tool .

Q. Are polymorphs of this compound reported, and how do crystallization conditions influence their formation?

  • Polymorph Screening :

  • Solvent choice (e.g., DMSO vs. formic acid) and cooling rates significantly impact polymorph nucleation. For example, rapid cooling in formic acid may yield metastable forms, while slow evaporation in pyridine produces stable polymorphs .
  • Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are critical for distinguishing polymorphic modifications .

Q. How does the chloromethyl group influence reactivity in derivatization reactions (e.g., nucleophilic substitutions)?

  • Reactivity Insights :

  • The chloromethyl group acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate analogs like 3-aminomethyl or 3-thiomethyl derivatives.
  • Reaction efficiency depends on solvent polarity (e.g., DMF for polar aprotic conditions) and base selection (e.g., K₂CO₃ for mild deprotonation) .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, topological polar surface area)?

  • In Silico Tools :

  • XlogP3 : Predicts hydrophobicity (estimated LogP ≈ 2.1 for similar oxadiazoles) .
  • Topological Polar Surface Area (TPSA) : Calculated TPSA ~71.9 Ų, indicating moderate blood-brain barrier permeability .

Methodological Tables

Table 1 : Optimized Reaction Conditions for Derivative Synthesis

Reaction TypeSolventTemperatureCatalyst/BaseYield RangeReference
Nucleophilic SubstitutionAcetonitrileRefluxK₂CO₃60–75%
CyclizationMethylene Chloride−78°CTFA50–65%

Table 2 : Key Crystallographic Data for Structural Validation

ParameterValueReference
Space GroupMonoclinic (C2/c)
Unit Cell Dimensionsa=24.97 Å, b=3.83 Å, c=26.76 Å
Refinement SoftwareSHELXL-2018/3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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